ethyl 2-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 2-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a fused triazole-pyrimidine core with a 4-methoxyphenyl substituent at position 2 and a methyl group at position 5. This compound belongs to a class of heterocyclic molecules widely studied for their structural versatility and biological relevance. Triazolopyrimidines are known for applications in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory activities, making this compound a subject of interest in drug discovery .
Properties
IUPAC Name |
ethyl 2-(4-methoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-4-23-15(21)13-9-17-16-18-14(19-20(16)10(13)2)11-5-7-12(22-3)8-6-11/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOWVZAOQKDDAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)C3=CC=C(C=C3)OC)N=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields of the desired product. The reaction conditions usually involve heating the reactants in dry toluene at 140°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the microwave-assisted synthesis. This method’s efficiency and eco-friendliness make it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the triazole or pyrimidine rings, leading to different structural analogs.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds containing triazolo-pyrimidine moieties exhibit significant anticancer properties. Ethyl 2-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. Studies have shown that this compound can effectively target specific pathways involved in cancer cell proliferation.
Case Study:
A study published in Molecules demonstrated that derivatives of triazolo-pyrimidines showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and growth .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Its derivatives have shown effectiveness against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Case Study:
In a recent publication, researchers synthesized several triazolo-pyrimidine derivatives and tested their antibacterial activity against Staphylococcus aureus and Escherichia coli. Some derivatives exhibited MIC values lower than those of standard antibiotics, indicating potential for further development .
Agricultural Applications
2.1 Pesticidal Activity
The structural features of this compound suggest potential use as a pesticide or herbicide. Compounds with similar structures have been reported to possess insecticidal and fungicidal properties.
Research Findings:
A study focused on the synthesis of triazolo-pyrimidine derivatives for agricultural use found that certain compounds exhibited significant insecticidal activity against common agricultural pests. The mode of action was attributed to the disruption of neurotransmitter function in insects .
Materials Science
3.1 Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced properties.
Applications:
Research has shown that adding this compound to polymer formulations can improve thermal stability and mechanical strength. These enhancements make it suitable for applications in coatings and composite materials.
Summary Table of Applications
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibits tumor growth; targets PI3K/Akt pathway |
| Antimicrobial agents | Effective against S. aureus and E. coli | |
| Agricultural Science | Pesticides | Significant insecticidal activity noted |
| Materials Science | Polymer additives | Improves thermal stability and mechanical strength |
Mechanism of Action
The mechanism of action of ethyl 2-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the compound’s structural analogs .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of triazolopyrimidine derivatives are highly dependent on substituent type and position. Below is a comparative analysis with key analogues:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound provides electron-donating effects, which may improve binding to receptors requiring π-π stacking or hydrogen bonding. In contrast, chlorophenyl or bromophenyl substituents (e.g., in ) introduce electron-withdrawing effects, altering redox properties and target selectivity.
- The target compound’s 7-methyl group balances hydrophobicity, while the methoxy group adds moderate polarity.
- Synthetic Complexity : Introducing sulfanyl or bromine substituents (e.g., ) often requires multi-step protocols, whereas methoxy groups can be incorporated via simpler etherification reactions .
Physicochemical Properties
| Property | Target Compound | Ethyl 5,7-dimethyl Analogue | Ethyl 2-(4-chlorobenzyl sulfanyl) Analogue |
|---|---|---|---|
| Molecular Weight | ~341.35 g/mol (estimated) | 236.27 g/mol | 458.94 g/mol |
| Solubility | Moderate in polar solvents (due to methoxy and ester groups) | High in organic solvents (nonpolar substituents) | Low (chlorophenyl and sulfanyl groups increase hydrophobicity) |
| Melting Point | Not reported (predicted >200°C based on analogues) | 268°C | >300°C |
Biological Activity
Ethyl 2-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine core, which is known for various biological activities. The presence of a methoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of triazolo-pyrimidine derivatives. For instance, compounds similar to this compound have shown significant inhibition of cyclooxygenase-2 (COX-2) activity.
- IC50 Values : A related compound demonstrated an IC50 value of 0.04 μmol against COX-2, comparable to the standard drug celecoxib . This suggests that the compound may possess similar anti-inflammatory effects.
2. Antiviral Activity
Research indicates that triazolo-pyrimidine derivatives can disrupt viral replication mechanisms. For example, studies on related compounds have shown promising results in inhibiting influenza virus activity by disrupting RNA-dependent RNA polymerase interactions .
3. Antimalarial Activity
Compounds within the same chemical family have also been evaluated for antimalarial properties. In vitro studies revealed that certain derivatives exhibited IC50 values as low as 2.24 μM against Plasmodium falciparum, suggesting potential for further development in malaria treatment .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound likely inhibits key enzymes such as COX-2 and viral polymerases.
- Molecular Interactions : Its structure allows for effective binding to target proteins through hydrophobic interactions and hydrogen bonding.
Study on Anti-inflammatory Effects
A study conducted on pyrimidine derivatives indicated that they significantly reduced inflammation in animal models. The effective doses (ED50) were calculated to be around 9.17 μM for standard drugs like indomethacin compared to 8.23 μM for a related derivative, highlighting the competitive efficacy of these compounds in inflammatory conditions .
In Vitro Testing for Antiviral Activity
In vitro assays demonstrated that certain triazolo-pyrimidines could effectively inhibit viral replication pathways. The binding affinity and inhibition rates were measured using molecular docking studies which confirmed favorable interactions with viral proteins involved in replication .
Data Table: Biological Activities Summary
Q & A
Q. Basic Biological Evaluation
- In Vitro Assays : Cytotoxicity against cancer cell lines (e.g., MCF-7) and enzyme inhibition (e.g., CDK2) using ATP-binding assays .
- Molecular Docking : Predict binding modes to targets like CDK2 (PDB: 1AQ1) using AutoDock Vina .
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria .
What strategies can be employed to improve the yield and purity of this compound during multi-step synthesis?
Q. Advanced Synthesis Optimization
- Green Chemistry : Replace toxic solvents with ethanol/water mixtures to reduce waste .
- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. hours) and improves regioselectivity .
- Purification : Recrystallization from acetone/ethanol yields >95% purity .
- Design of Experiments (DoE) : Vary catalyst loading (0.5–2 mol%) and temperature (298–343 K) to identify optimal conditions .
How do structural modifications at the 4-methoxyphenyl and 7-methyl positions influence the compound's biological activity?
Q. Advanced Structure-Activity Relationship (SAR)
- 4-Methoxyphenyl : Enhances solubility via polar interactions and modulates electron density on the triazole ring, affecting CDK2 binding .
- 7-Methyl Group : Steric effects may hinder interactions with hydrophobic enzyme pockets, reducing potency compared to bulkier substituents (e.g., propyl or bromophenyl) .
- Comparative Data : Fluorophenyl analogs show higher antiviral activity but lower solubility, highlighting trade-offs in substituent design .
What approaches are recommended for resolving contradictions in reported biological data across studies involving triazolopyrimidine derivatives?
Q. Advanced Data Analysis
- Meta-Analysis : Compare IC values across studies using standardized assays (e.g., MTT for cytotoxicity) .
- Statistical Validation : Apply ANOVA to assess variability in biological replicates (n ≥ 3) .
- Molecular Dynamics Simulations : Evaluate binding stability (RMSD < 2 Å) to explain discrepancies in docking results .
- Controlled Variables : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and assay conditions (pH, temperature) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
